molecular formula C10H15BO4 B1422125 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid CAS No. 223128-32-3

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1422125
CAS No.: 223128-32-3
M. Wt: 210.04 g/mol
InChI Key: STZJZCMYEFOIIR-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxymethoxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Mechanism of Action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in organic synthesis and their use in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to synthesize a variety of products, including pharmaceuticals, agrochemicals, and fine chemicals .

Action Environment

The action of boronic acids in the Suzuki-Miyaura reaction is influenced by several environmental factors, including temperature, solvent, and the presence of a base and a palladium catalyst. The reaction typically requires mild conditions and is tolerant of a wide range of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid typically involves the reaction of 4-(Methoxymethoxy)-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions include:

    Temperature: The reaction is usually performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the direct borylation of 4-(Methoxymethoxy)-3,5-dimethylbenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium(0).

    Bases: Typical bases used in these reactions include potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other similar compounds, this compound may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis.

Properties

IUPAC Name

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJZCMYEFOIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681878
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223128-32-3
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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